1-benzyl-N'-(2,3-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide
Description
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Properties
IUPAC Name |
1-benzyl-N'-(2,3-dimethoxybenzoyl)-6-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-29-18-10-6-9-17(20(18)30-2)22(28)24-23-21(27)16-11-12-19(26)25(14-16)13-15-7-4-3-5-8-15/h3-12,14H,13H2,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFYQXAJBGZIOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-N'-(2,3-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H21N3O5
- Molecular Weight : 407.4 g/mol
- CAS Number : 1040651-22-6
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are typically assessed using various assays such as DPPH and ABTS radical scavenging tests. The compound's structure suggests potential for free radical scavenging due to the presence of methoxy groups which can stabilize free radicals.
Acetylcholinesterase Inhibition
One of the notable biological activities associated with this compound is its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Studies have shown that derivatives of similar structures can exhibit potent inhibitory effects against AChE, with IC50 values indicating their efficacy. For instance, related compounds have shown IC50 values ranging from 15 µM to over 100 µM .
The mechanisms by which this compound exerts its biological effects may involve:
- Radical Scavenging : The methoxy groups in the structure can donate electrons to free radicals, thereby neutralizing them.
- Enzyme Inhibition : The compound may interact with the active site of AChE through hydrogen bonding or hydrophobic interactions, leading to a decrease in acetylcholine breakdown and an increase in its availability at synapses.
Study on Antioxidant and Enzyme Inhibition
In a study focused on similar compounds, it was observed that certain derivatives exhibited significant antioxidant activity alongside AChE inhibition. For example, a compound with a similar dihydropyridine structure demonstrated an IC50 value of 25 µM against AChE while also showing strong antioxidant activity in various assays .
Clinical Relevance
The potential clinical applications of this compound are promising. Its dual role as an antioxidant and AChE inhibitor positions it as a candidate for further research in treating neurodegenerative disorders.
Data Table: Biological Activity Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
